N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Description

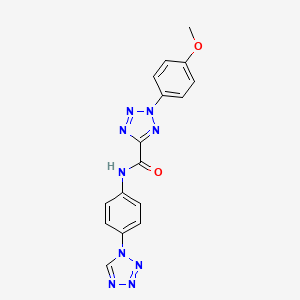

The compound N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide features a unique bis-tetrazole scaffold. Its structure includes:

- A 1H-tetrazole ring linked to a phenyl group at the 4-position.

- A second 2H-tetrazole ring substituted with a 4-methoxyphenyl group at position 2.

- A carboxamide bridge connecting the two tetrazole-containing aromatic systems.

This dual-tetrazole architecture is rare among bioactive molecules, offering distinct electronic and steric properties. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs (discussed below) suggest utility in targeting heterocycle-responsive biological systems.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N9O2/c1-27-14-8-6-13(7-9-14)25-20-15(19-22-25)16(26)18-11-2-4-12(5-3-11)24-10-17-21-23-24/h2-10H,1H3,(H,18,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCFXPABDVERZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of azides with nitriles under acidic or basic conditions.

Coupling Reactions: The tetrazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. For example, a derivative similar to N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide demonstrated cytotoxic effects against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The compound showed an IC50 value of 44.77 µg/mL against A431 cells, suggesting potent antitumor activity .

Antimicrobial Properties

Tetrazole derivatives have also been evaluated for their antimicrobial activity. In vitro studies revealed that these compounds exhibit moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for active compounds ranged from 0.25 µg/mL to 16 µg/mL, indicating their potential as antimicrobial agents .

Chemical Synthesis and Development

Synthesis Techniques

The synthesis of tetrazole derivatives, including this compound, often involves multicomponent reactions that allow for efficient production of various substituted tetrazoles. Techniques such as one-pot synthesis have been shown to yield high product quantities while minimizing reaction time and complexity .

Biochemical Applications

Enzyme Inhibition Studies

Tetrazoles have been investigated for their ability to inhibit specific enzymes linked to cancer progression. Molecular docking studies have shown that certain derivatives bind effectively to target receptors, demonstrating potential as therapeutic agents in cancer treatment .

Table 1: Anticancer Activity of Tetrazole Derivatives

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 (Epidermoid) | 44.77 |

| Compound B | HCT116 (Colon) | 201.45 |

| Doxorubicin | Control | Varies |

Table 2: Antimicrobial Activity of Tetrazole Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Klebsiella pneumoniae | 16 |

| Compound C | Escherichia coli | 32 |

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of tetrazole derivatives, researchers synthesized this compound and tested its efficacy against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of tetrazole derivatives against clinical strains of bacteria. The synthesized compounds were tested for their MIC values against several pathogens, revealing that some derivatives exhibited superior activity compared to traditional antibiotics like ciprofloxacin .

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This may include:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interaction with Receptors: Modulating receptor activity to produce desired biological effects.

Pathway Modulation: Affecting signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Containing Analogs

5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile ()

- Structure : Combines a pyrazole core with a 1-methyltetrazole-thioether side chain.

- Key Differences :

- Lacks the bis-tetrazole motif of the main compound.

- Includes a carbonitrile group and a thioether linkage, enhancing electrophilicity.

- Pharmacological Data :

- Synthesis yield: 66.64% .

- Melting point: 173.1°C .

- ¹H NMR confirms methyl and phenyl substituents .

N-[4-[2,4-bis(1,1-dimethylpropyl)fenoxy]butyl]-4-[(1-fenyl-1H-tetrazol-5-yl)sulfanyl]-1-hydroxynaftalene-2-carboxamide ()

- Structure : Features a tetrazole sulfanyl group linked to a hydroxynaphthalene-carboxamide.

- Key Differences :

- Replaces the bis-tetrazole system with a naphthalene backbone.

- Incorporates bulky bis(1,1-dimethylpropyl)phenoxy substituents, increasing steric hindrance.

- Regulatory Data : CAS 5084-13-9 .

Carboxamide-Linked Heterocycles

5-(4-Methoxyphenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}-1,2-oxazole-3-carboxamide ()

- Structure : Oxazole-carboxamide with a diazenylphenyl group.

- Key Differences :

- Replaces tetrazole rings with isoxazole and diazenyl motifs.

- Retains the 4-methoxyphenyl substituent, suggesting shared solubility profiles.

Synthesis: No yield or melting point data provided .

N-(4-Methoxy-2-methylphenyl)-1-methyl-3-(1-methyl-1H-indol-2-yl)-1H-indazole-5-carboxamide ()

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both tetrazole and methoxyphenyl groups suggests diverse mechanisms of action, making it a candidate for various therapeutic applications. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H15N5O2

- Molecular Weight : 315.32 g/mol

The structural uniqueness arises from the combination of the tetrazole ring, which is known for its bioactivity, and the methoxyphenyl group that may enhance solubility and bioavailability.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Tetrazole Ring : This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

- Coupling Reaction : The tetrazole derivative is coupled with 4-methoxyphenylacetic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.

These methods ensure high yield and purity, suitable for biological testing .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing tetrazole moieties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth by disrupting microtubule dynamics. In vitro tests demonstrated that these compounds could induce apoptosis in various cancer cell lines such as HeLa and A549 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In laboratory settings, it was tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antibiotic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following factors:

- Tetrazole Ring : Known for its ability to interact with various biological targets, potentially acting as an enzyme inhibitor.

- Methoxy Group : Enhances lipophilicity and may improve binding affinity to target proteins.

A detailed SAR analysis indicates that modifications to either the tetrazole or methoxy groups can significantly affect activity levels, highlighting the importance of these functional groups in drug design .

Study 1: Anticancer Efficacy

In a recent study, a series of tetrazole derivatives were synthesized and evaluated for their anticancer activity. Among them, this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against breast cancer cell lines. The mechanism involved disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Study 2: Antimicrobial Testing

Another investigation focused on assessing the antimicrobial efficacy of this compound against resistant strains of bacteria. Using agar diffusion methods, it was found that the compound displayed a significant zone of inhibition against Pseudomonas aeruginosa, indicating its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

What are the key challenges in synthesizing N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, and how can they be mitigated?

Synthesis of this compound involves multi-step reactions, including tetrazole ring formation and regioselective coupling of substituents. Common challenges include:

- Tetrazole ring stability : Sodium azide, a reagent for tetrazole synthesis, requires careful handling due to explosive risks. Alternative methods like microwave-assisted synthesis may improve yield and safety .

- Regioselectivity : The 1H- vs. 2H-tetrazole isomer formation can lead to impurities. Use of directing groups (e.g., methoxy substituents) or pH-controlled conditions (e.g., acetic acid catalysis) enhances regiocontrol .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol is recommended for isolating high-purity products .

Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; tetrazole carbons at δ 145–160 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₉H₁₆N₈O₂: calculated 392.13 g/mol) with <2 ppm error .

- Infrared Spectroscopy (IR) : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O from methoxy group) validate functional groups .

How can researchers design initial biological activity screening for this compound?

- Target selection : Prioritize enzymes/receptors with known interactions with tetrazoles (e.g., angiotensin II receptors, cyclooxygenases) or methoxy-substituted aromatics (e.g., estrogen receptors) .

- Assay protocols :

- In vitro enzyme inhibition : Use fluorogenic substrates for real-time kinetic analysis (e.g., COX-2 inhibition assays).

- Cell-based assays : Screen for cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines (e.g., MCF-7, HeLa) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .

Advanced Research Questions

What strategies resolve contradictory data in the compound’s mechanism of action across studies?

Contradictions often arise from differences in assay conditions or off-target effects. Solutions include:

- Orthogonal assays : Compare results from radioligand binding (e.g., ³H-labeled antagonists) and functional assays (e.g., calcium flux measurements) .

- Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in target active sites (e.g., mGlu4 receptor) and validate with mutagenesis studies .

- Pathway analysis : RNA-seq or phosphoproteomics identifies downstream signaling cascades affected by the compound .

How can solubility and stability issues be addressed during formulation for in vivo studies?

- Solubility enhancement : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin inclusion complexes .

- Stability optimization :

- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples post-administration to assess bioavailability and metabolic half-life .

What experimental designs are optimal for structure-activity relationship (SAR) studies?

- Scaffold modifications : Synthesize analogs with:

- Biological testing : Rank analogs by potency (IC₅₀), selectivity (ratio of on-target vs. off-target activity), and logP (via HPLC) to correlate hydrophobicity with membrane permeability .

How can researchers validate the compound’s therapeutic potential in neurodegenerative disease models?

- In vitro models : Use primary neuronal cultures or SH-SY5Y cells to assess neuroprotection against oxidative stress (H₂O₂) or α-synuclein aggregation .

- In vivo models :

- Parkinson’s disease : MPTP-induced mouse model; measure dopamine levels via HPLC-ECD and motor function via rotarod testing.

- Alzheimer’s disease : APP/PS1 transgenic mice; quantify amyloid-β plaques via immunohistochemistry .

- Biomarker analysis : Monitor glial fibrillary acidic protein (GFAP) for neuroinflammation and BDNF for synaptic plasticity .

What methodologies address scalability challenges in multi-gram synthesis?

- Flow chemistry : Continuous synthesis reduces reaction times and improves reproducibility for tetrazole formation .

- Catalytic optimization : Replace stoichiometric reagents (e.g., ZnCl₂) with recyclable catalysts (e.g., CuI nanoparticles) .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.